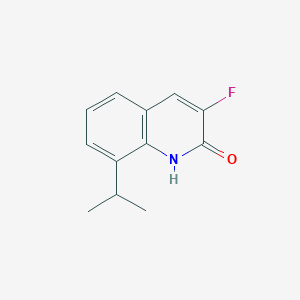

3-Fluoro-2-hydroxy-8-isopropylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.org Initially named "leukol," its structure was later elucidated, and it was renamed quinoline. wikipedia.org A significant milestone in its history was the synthesis of quinine, a complex quinoline alkaloid, by Woodward and von Doering in 1944, a feat that showcased the synthetic accessibility and importance of this heterocyclic system. globalresearchonline.net Early research was largely driven by the discovery of the antimalarial properties of quinine, an alkaloid extracted from the bark of the Cinchona tree. globalresearchonline.netmdpi.com This spurred extensive investigations into the synthesis of quinoline derivatives, leading to the development of synthetic antimalarial drugs like chloroquine (B1663885) in the 1940s. globalresearchonline.net Over the decades, the focus of quinoline research has expanded dramatically, moving beyond its initial medicinal applications to explore its utility in catalysis, dyes, and functional materials. nih.govmdpi.com

Importance of the Quinoline Scaffold in Contemporary Organic and Materials Chemistry

The quinoline framework is a versatile building block in modern organic synthesis and materials science. nih.govfrontiersin.orgnih.gov Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and coordination properties. In organic chemistry, quinoline derivatives are key intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.net The development of various synthetic methodologies, such as the Friedländer synthesis, has made a wide range of substituted quinolines readily accessible. nih.govorganic-chemistry.org

In the realm of materials chemistry, the quinoline scaffold is integral to the design of functional materials. Its derivatives are utilized in the creation of:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine (B92270) ring combined with the electron-rich benzene (B151609) ring allows for the tuning of electronic properties, making quinoline derivatives suitable as electron-transporting or emissive materials.

Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions and other analytes, forming the basis for fluorescent and colorimetric sensors.

Dyes: The extended π-system of quinoline derivatives leads to their use as dyes with applications in various industries. mdpi.com

The ability to functionalize the quinoline core at multiple positions allows for the fine-tuning of its photophysical and electronic properties, making it a highly adaptable scaffold for advanced materials. nih.govfrontiersin.org

Overview of Advanced Chemical Research on Substituted Quinoline Derivatives, with Emphasis on Fluorinated and Hydroxylated Variants

Contemporary research on quinoline chemistry is heavily focused on the synthesis and application of substituted derivatives to modulate their biological and material properties. nih.govfrontiersin.org Among the vast array of possible substitutions, fluorination and hydroxylation have emerged as powerful strategies for enhancing the functionality of the quinoline core.

Fluorinated Quinolines: The introduction of fluorine atoms into the quinoline scaffold can significantly alter its properties. researchgate.netresearchgate.net Fluorine's high electronegativity can influence the acidity of nearby protons, modify the electronic distribution within the molecule, and enhance metabolic stability in a medicinal chemistry context. researchgate.net Research in this area has led to the development of fluorinated quinoline derivatives with applications as agrochemicals and components for liquid crystals. researchgate.net The synthesis of these compounds often involves the cyclization of fluorinated anilines or direct fluorination methods. researchgate.netresearchgate.net

Hydroxylated Quinolines: The presence of a hydroxyl group introduces a site for hydrogen bonding and can significantly impact the solubility and binding interactions of quinoline derivatives. mdpi.comnih.gov Hydroxylated quinolines, particularly 8-hydroxyquinoline (B1678124), are well-known chelating agents, forming stable complexes with various metal ions. wikipedia.org This property is exploited in analytical chemistry and has led to the development of antimicrobial and anticancer agents. mdpi.comnih.gov The synthesis of hydroxylated quinolines can be achieved through various methods, including the cyclization of aminophenols or the direct hydroxylation of the quinoline ring system. acs.org

The strategic incorporation of both fluorine and hydroxyl groups onto the quinoline scaffold, as seen in the target compound 3-Fluoro-2-hydroxy-8-isopropylquinoline , represents a sophisticated approach to fine-tuning molecular properties for specific research applications. This combination of substituents can lead to unique biological activities and material characteristics, driving further exploration in the field.

Structure

3D Structure

Properties

CAS No. |

550346-21-9 |

|---|---|

Molecular Formula |

C12H12FNO |

Molecular Weight |

205.23 g/mol |

IUPAC Name |

3-fluoro-8-propan-2-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H12FNO/c1-7(2)9-5-3-4-8-6-10(13)12(15)14-11(8)9/h3-7H,1-2H3,(H,14,15) |

InChI Key |

UYUINUGGVVAESE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C(=C2)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 3 Fluoro 2 Hydroxy 8 Isopropylquinoline

Chemical Transformations Involving the Hydroxyl Group at C2, such as Esterification and Etherification

The hydroxyl group at the C2 position of the quinoline (B57606) ring behaves like a typical phenolic hydroxyl group, although its reactivity is influenced by the adjacent fluorine atom and the heterocyclic ring. This hydroxyl group is a prime site for chemical modifications such as esterification and etherification.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the hydroxyquinoline with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol or removal of water is typically employed. masterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base provides a more direct route to the corresponding esters. In the synthesis of related fluorinated quinoline analogs, esterification of a 4-hydroxyquinoline (B1666331) was successfully carried out using a condensation agent like EDC•HCl with DMAP. nih.gov

Etherification: The synthesis of ethers from the C2-hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base to form a nucleophilic quinolinate anion, which is then reacted with an alkyl halide or another electrophile. For example, syntheses involving 8-hydroxyquinoline (B1678124) derivatives have utilized bases like potassium carbonate in solvents such as acetone (B3395972) or ethanol (B145695) to facilitate reactions with alkylating agents like ethyl 2-chloroacetate. nih.gov

The table below summarizes typical conditions for these transformations, based on reactions with analogous hydroxyquinoline systems.

| Transformation | Reagents | Catalyst/Base | Conditions | Product Type |

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄) | Heat, Reflux | Ester |

| Esterification | Acid Chloride / Anhydride | Base (e.g., Pyridine) | Room Temperature | Ester |

| Esterification | Substituted Benzoic Acid | EDC•HCl, DMAP | Varies with solvent | Ester |

| Etherification | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH) | Heat | Ether |

This table presents generalized conditions based on standard organic transformations and reactions on similar quinoline structures.

Chemical Reactivity and Stability of the Fluoro Substituent at C3, including Potential for Nucleophilic Aromatic Substitution

The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, with a bond dissociation energy that can reach up to 130 kcal/mol. wikipedia.org This inherent strength makes the fluoro substituent at the C3 position of the quinoline ring exceptionally stable and generally unreactive. The introduction of fluorine often enhances metabolic stability in molecules by blocking sites susceptible to oxidative metabolism. nih.govhyphadiscovery.com

Due to its high electronegativity, the fluorine atom withdraws electron density from the aromatic ring. nih.gov Despite this, direct nucleophilic aromatic substitution (SNAr) to displace the fluoride (B91410) ion is typically challenging. Such reactions require either harsh conditions or significant activation from other electron-withdrawing groups on the ring, which may not be sufficiently provided by the quinoline nitrogen alone, especially with the presence of electron-donating hydroxyl and isopropyl groups.

While the C-F bond is robust, it is not completely inert. Under specific physiological or environmental conditions, such as photolytic degradation, defluorination of fluoroquinolone compounds has been observed. scielo.brscielo.br This cleavage is often facilitated by enzymatic action or the formation of reactive intermediates rather than direct nucleophilic attack. hyphadiscovery.com For 3-Fluoro-2-hydroxy-8-isopropylquinoline, the C3-fluoro group is expected to be highly stable under typical synthetic conditions, and its displacement would require specialized and energetic strategies not common in standard laboratory practice.

Steric and Electronic Effects of the Isopropyl Group at C8 on the Quinoline System's Reactivity

The isopropyl group at the C8 position significantly influences the reactivity of the quinoline system through a combination of steric and electronic effects.

Steric Effects: The bulky isopropyl group creates considerable steric hindrance around the C8 position and the nearby quinoline nitrogen atom (N1). This steric crowding can impede the approach of reagents, potentially hindering or preventing reactions at these sites. For example, studies on other quinoline systems have shown that substituents near the nitrogen atom can influence adsorption on catalytic surfaces and affect reaction pathways. nih.govresearchgate.net C8-substitution can also impact the regioselectivity of functionalization reactions, sometimes directing reactions away from the hindered site. mdpi.com

The interplay of these effects is crucial. While the electronic donation from the isopropyl group might favor certain reactions, its steric bulk could simultaneously inhibit them, leading to a complex reactivity profile that must be considered in synthetic design.

Radical Reactions and Functionalization Strategies on the Quinoline Scaffold

The functionalization of the quinoline core through radical-mediated processes is a powerful strategy in modern synthetic chemistry. rsc.org These methods can enable the introduction of functional groups at positions that are often difficult to access through traditional ionic pathways.

Several radical-based strategies could potentially be applied to the this compound scaffold:

Radical C-H Functionalization: Direct C-H functionalization using radical intermediates offers an atom-economical approach to modify the quinoline ring. acs.org Research on quinoline derivatives has shown that C(sp³)–H bonds, such as those on the isopropyl group, can be functionalized. acs.org Additionally, C(sp²)–H bonds on the quinoline ring itself could be targets, although regioselectivity would be a key challenge influenced by the existing substituents.

Radical-Promoted Cyclizations: Many syntheses of quinoline cores utilize radical cyclization mechanisms. chemrxiv.orgnih.gov While the core of this compound is already formed, related radical-induced rearrangement or annulation reactions could be envisioned to build further complexity onto the existing scaffold. For instance, cobalt-catalyzed radical-induced rearrangements have been used to synthesize complex tetracyclic quinoline derivatives. nih.gov

Reactions of Quinolinium-Based Radicals: Studies on quinolinium-based radicals have explored their reactivity in the gas phase, revealing that they can undergo reactions like hydrogen atom abstraction. purdue.edu The efficiency and pathways of these reactions are controlled by factors such as electron affinity and spin-spin coupling between radical sites, which would be influenced by the substituents on the quinoline ring. purdue.edu

These strategies highlight the potential for modifying the this compound molecule in novel ways, for example, by functionalizing the isopropyl group or adding new substituents to the aromatic rings through controlled radical processes.

Coordination Chemistry and Metal Complexation Behavior of Fluorinated Hydroxyquinolines

Quinoline derivatives containing a hydroxyl group in proximity to the ring nitrogen are renowned for their ability to act as potent chelating agents for a wide variety of metal ions. scispace.com The parent compound, 8-hydroxyquinoline (8-HQ), is a classic example of a bidentate ligand that coordinates to metals through its phenolic oxygen and quinoline nitrogen atoms. scirp.orgresearchgate.net this compound, featuring a 2-hydroxy group, is expected to exhibit similar chelating behavior, forming stable complexes with numerous metal ions.

The coordination would occur through the deprotonated hydroxyl oxygen at C2 and the nitrogen atom at N1, forming a five-membered chelate ring with the metal center. The stability and properties of these metal complexes are influenced by the substituents on the quinoline ligand:

Fluorine at C3: The electron-withdrawing nature of the fluorine atom can influence the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability constants of the resulting metal complexes. Fluorination of ligands can also confer unique properties to the metal complexes, such as altered solubility and potential for use in 19F NMR studies. nih.gov

Isopropyl at C8: The bulky isopropyl group can introduce steric constraints that may affect the coordination geometry and the number of ligands that can bind to a metal center.

Hydroxyl at C2: The position of the hydroxyl group is critical. Like 8-HQ, the 2-hydroxyquinoline (B72897) structure allows for the formation of a stable five-membered chelate ring, which is a key feature for strong metal binding. scispace.commdpi.com

The table below shows examples of metal ions that form complexes with the related 8-hydroxyquinoline ligand, which are also likely to be chelated by this compound.

| Metal Ion | Typical Coordination Number | Geometry of Complex (with 8-HQ) | Reference |

| Cu²⁺ | 4 | Square Planar | researchgate.net |

| Zn²⁺ | 4 | Tetrahedral | scispace.com |

| Al³⁺ | 6 | Octahedral | scirp.org |

| Fe³⁺ | 6 | Octahedral | scispace.com |

| Ni²⁺ | 4 or 6 | Square Planar or Octahedral | researchgate.net |

| Co²⁺ | 6 | Octahedral | mdpi.com |

This table is based on the well-documented coordination chemistry of 8-hydroxyquinoline and its derivatives. The geometry and coordination number can vary with reaction conditions and the specific ligand.

The formation of these metal complexes often leads to a significant increase in fluorescence compared to the free ligand, a property that has been exploited in the development of fluorescent chemosensors for metal ion detection. scispace.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for predicting the electronic structure and geometry of molecules. By approximating the electron density, DFT calculations can elucidate the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These calculations are instrumental in determining the optimized molecular geometry, bond lengths, and bond angles of 3-Fluoro-2-hydroxy-8-isopropylquinoline, providing a foundational understanding of its three-dimensional structure.

Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For quinoline (B57606) derivatives, the distribution of HOMO and LUMO provides significant insights into their reactive properties. researchgate.net In many organic molecules, these orbitals are the primary participants in chemical reactions. youtube.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

DFT calculations are also proficient in predicting various spectroscopic properties. By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be determined. nih.gov This allows for a theoretical vibrational spectrum to be generated, which can be compared with experimental data to confirm the molecular structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. nih.gov These theoretical predictions of 1H and 13C NMR spectra are invaluable for the structural elucidation of newly synthesized compounds, including complex quinoline derivatives.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Property | Predicted Value |

| Key Vibrational Frequencies (cm-1) | Data not available |

| 1H NMR Chemical Shifts (ppm) | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available |

Quantum Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity and Physical Properties

Quantum Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the quantum-chemically calculated properties of a molecule and its macroscopic physical and chemical properties. For quinoline derivatives, QSPR models can predict a wide range of attributes, including boiling point, solubility, and various measures of chemical reactivity. nih.gov These models are built upon descriptors derived from the electronic structure, such as atomic charges, dipole moments, and orbital energies, to forecast the behavior of new or untested compounds, thereby accelerating the discovery and development process.

Molecular Docking and Dynamics Simulations for Elucidating Chemical Interaction Modes with Host Molecules or Binding Sites

To understand how this compound might interact with biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more detailed picture of the stability of the binding pose and the flexibility of both the ligand and the binding site, which is crucial for understanding the mechanism of action at a molecular level. mdpi.com For quinoline derivatives, these techniques are vital in drug design and discovery. doi.orgnih.gov

Machine Learning Approaches in Predicting Synthetic Pathways and Optimizing Reaction Parameters for Quinoline Derivatives

The synthesis of complex molecules like quinoline derivatives can be a challenging endeavor. Machine learning (ML) is emerging as a powerful tool to address these challenges. nih.gov ML models can be trained on vast datasets of chemical reactions to predict viable synthetic routes for new compounds. researchgate.net These models can identify optimal reaction conditions, such as temperature, catalyst, and solvent, to maximize yield and minimize byproducts. For quinoline derivatives, ML can accelerate the discovery of novel synthetic strategies and facilitate the efficient production of these valuable compounds. researchgate.net

Applications of 3 Fluoro 2 Hydroxy 8 Isopropylquinoline As a Chemical Probe and Functional Scaffold

Development of Quinoline-Based Fluorescent Probes for Chemical Sensing (e.g., Metal Ions, pH, Redox States)

Quinoline (B57606) derivatives are widely employed in the design of fluorescent probes for detecting a variety of analytes, including metal ions, and for monitoring physiological states such as pH and redox balance. rsc.orgresearchgate.net The 8-hydroxyquinoline (B1678124) (8-HQ) moiety, in particular, is a well-known chelating agent that has been extensively used in the development of fluorescent sensors for metal ions like Al³⁺ and Zn²⁺. rroij.com The mechanism of sensing often relies on processes such as photoinduced electron transfer (PET), which can be modulated by the binding of an analyte. mdpi.comnih.gov

The structure of 3-fluoro-2-hydroxy-8-isopropylquinoline suggests its potential as a highly effective fluorescent probe. The 2-hydroxyquinoline (B72897) core can act as a fluorophore, and the presence of the hydroxyl and quinoline nitrogen atoms provides a bidentate chelation site for metal ions. The binding of a metal ion would likely alter the electronic properties of the quinoline ring, leading to a detectable change in the fluorescence emission, such as enhancement or a spectral shift. rsc.org

The isopropyl group at the 8-position can enhance the steric hindrance around the coordination site, which may contribute to selectivity for certain metal ions. Furthermore, the fluorine atom at the 3-position can influence the acidity of the hydroxyl group and the electron density of the quinoline ring system, thereby fine-tuning the probe's sensitivity and selectivity. researchgate.net For instance, the introduction of a fluorine atom can enhance the antibacterial activity of quinoline compounds, suggesting its significant impact on molecular properties. orientjchem.org

Several studies on related quinoline derivatives have demonstrated their utility as fluorescent probes. For example, a quinoline-based probe was developed for the selective detection of copper ions, exhibiting a significant fluorescence enhancement and a bathochromic shift upon binding. rsc.org Another study reported a highly sensitive two-photon fluorescent probe based on a quinoline derivative for monitoring intracellular free zinc ions, with a detection limit in the picomolar range. nih.gov Derivatives of 8-amidoquinoline have also shown great potential as fluorescent probes for zinc ions, with their biocompatibility making them suitable for biological applications. mdpi.comresearchgate.net

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Characteristics

| Probe Type | Analyte | Sensing Mechanism | Key Features |

| 8-Hydroxyquinoline (8-HQ) Derivatives | Al³⁺, Zn²⁺ | Chelation-induced fluorescence change | High sensitivity and selectivity. rroij.com |

| Quinoline-based probe | Cu²⁺ | Fluorescence enhancement and bathochromic shift | Colorimetric and fluorescent detection. rsc.org |

| Two-photon quinoline probe (QZn) | Zn²⁺ | 10-fold fluorescence enhancement | High sensitivity (15.1 pM detection limit). nih.gov |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Internal Charge Transfer (ICT) | Good selectivity and biocompatibility. mdpi.comresearchgate.net |

| 1H-Pyrazolo[3,4-b]quinoline Derivative | Zn²⁺ | 13-fold increase in fluorescence quantum yield | High quantum yield of fluorescence. mdpi.com |

Role in the Design and Synthesis of Advanced Organic Materials with Tunable Optical or Electronic Properties

The quinoline scaffold is a key component in the creation of advanced organic materials with tailored optical and electronic properties, finding applications in areas such as organic light-emitting diodes (OLEDs). rroij.commdpi.com The fused aromatic system of quinoline provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are crucial for the performance of organic electronic devices.

The specific substitutions on this compound can be leveraged to fine-tune these properties. The 2-hydroxy group and the 3-fluoro substituent can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This tuning of the electronic band gap is essential for controlling the color of emission in OLEDs and for optimizing charge injection and transport. The introduction of fluorine, in particular, can influence properties like electron affinity and ionization potential. researchgate.net

The isopropyl group at the 8-position can impact the solid-state packing of the molecules. While the planar quinoline core promotes stacking, the bulky isopropyl group can introduce steric hindrance that prevents excessive aggregation, which can sometimes lead to fluorescence quenching. This balance between intermolecular interactions and steric effects is critical for achieving high-performance organic materials.

Research on related quinoline derivatives has highlighted their potential in materials science. For example, quinoline-based frameworks are recognized as key intermediates in assembling new materials with interesting electronic properties. researchgate.net The ability to modify the quinoline skeleton through various synthetic methods allows for the creation of a wide array of compounds with diverse electronic characteristics. mdpi.com

Utilization as a Versatile Building Block in the Construction of Complex Molecular Architectures

The quinoline ring is a valuable building block in organic synthesis, providing a robust scaffold that can be elaborated into more complex molecular structures. nih.govrsc.orgfluorochem.co.uk Numerous synthetic methods, including classical named reactions and modern catalytic strategies, have been developed for the synthesis and functionalization of quinolines. mdpi.commdpi.comrsc.orgacs.org

This compound serves as a multifunctional building block. The hydroxyl group can be alkylated or acylated, and it can participate in condensation reactions. The fluorine atom, while generally stable, can potentially undergo nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other functional groups. The quinoline ring itself is susceptible to both electrophilic and nucleophilic substitution, enabling further modification. orientjchem.org

The synthesis of complex molecules often relies on the strategic use of such building blocks. For instance, multicomponent reactions (MCRs) have emerged as an efficient way to construct diverse quinoline scaffolds in a single step, highlighting the versatility of quinoline synthesis. rsc.orgrsc.org The development of new synthetic methods continues to expand the toolkit available to chemists for creating novel quinoline-containing compounds. mdpi.com The functionalization of the quinoline moiety at different positions has been shown to lead to a variety of pharmacological activities, underscoring its importance as a synthetic intermediate. nih.gov

The presence of the fluoro, hydroxy, and isopropyl groups on the this compound scaffold provides multiple handles for synthetic transformations, making it a valuable precursor for the construction of intricate molecules with potential applications in medicinal chemistry and materials science. nih.govnih.govmdpi.com

Future Perspectives and Emerging Research Directions in Substituted Quinoline Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies for Complex Quinoline (B57606) Derivatives

The synthesis of complex quinoline derivatives is moving towards more sustainable and environmentally friendly methods. nih.govacs.org Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, while effective, often involve harsh conditions, hazardous reagents, and lengthy reaction times. nih.goviipseries.org The focus of modern synthetic chemistry is to overcome these limitations.

Key Sustainable Approaches:

Green Catalysts: The use of environmentally benign catalysts, such as formic acid and reusable solid acid catalysts like Nafion NR50, is gaining traction. ijpsjournal.commdpi.com These catalysts offer milder reaction conditions and reduced waste.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in quinoline synthesis. nih.gov

One-Pot Syntheses: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, enhances efficiency and reduces the need for intermediate purification steps. rsc.org

Metal-Free Reactions: The development of metal-free synthetic routes, for instance, using iodine-mediated decarboxylative cyclization, avoids the environmental and economic costs associated with metal catalysts. rsc.org

Illustrative Data on Sustainable Synthesis Methods:

| Method | Catalyst/Conditions | Advantages |

| Friedländer Annulation | Ca(OTf)₂ (Calcium triflate) | Solvent-free, atom and step economy rsc.org |

| Microwave-Assisted Synthesis | Iron(II) phthalocyanine | Solvent-free, photo-thermo-mechanochemical approach mdpi.com |

| Three-Component Cascade Annulation | Catalyst- and additive-free | Rapid, high yield for multiply substituted quinolines acs.org |

| Dehydrogenative Functionalization | Cu(II) complexes with redox-active ligands | Mild conditions, use of air-stable catalysts |

Integration of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Elucidation

Understanding the kinetics and mechanisms of quinoline synthesis is crucial for optimizing reaction conditions and improving yields. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable in this pursuit.

Process Analytical Technology (PAT) tools, such as Raman and Fourier Transform Infrared (FTIR) spectroscopy, enable chemists to track the concentrations of reactants, intermediates, and products throughout a reaction. nih.gov This real-time data provides deep mechanistic insights that are not achievable through traditional offline analysis. For example, in-situ FTIR spectroscopy has been successfully used to monitor electrochemically controlled organic reactions, offering a window into the kinetic profiles and mechanistic details of complex transformations. nih.gov

Spectroscopic Techniques in Quinoline Chemistry Research:

| Technique | Application | Insights Gained |

| Raman Spectroscopy | Monitoring deprotection reactions in real-time nih.gov | Tracking reactant decrease and product increase |

| Fourier Transform Infrared (FTIR) Spectroscopy | In-situ analysis of reaction progress nih.gov | Identification of characteristic bands for key species |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel compounds nih.govtees.ac.uk | Confirmation of molecular structure and purity |

| High-Resolution Mass Spectrometry (HRMS) | Characterization of synthesized peptoids tees.ac.uk | Precise mass determination and molecular formula confirmation |

| UV/vis Absorption and Fluorescence Spectroscopy | Photophysical characterization of π-extended systems acs.org | Understanding optical properties in solution and solid states |

Application of Artificial Intelligence and Automation in the Accelerated Discovery and Synthesis of Novel Quinoline Scaffolds

When paired with robotic platforms, AI can automate the entire discovery cycle:

Design: AI suggests molecular structures with desired properties.

Synthesize: Automated systems execute the chemical reactions. mit.edu

Test: High-throughput screening evaluates the properties of the new molecules.

Analyze: The results are fed back into the AI to refine the next iteration of designs. iptonline.com

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles of Multiply Substituted Quinolines

The rich chemical diversity of quinoline is a direct result of the numerous ways it can be substituted. Researchers are continuously exploring novel chemical transformations to create multiply substituted quinolines with unique properties.

Recent advances include:

Cascade Annulations: Efficient methods, such as the [2+2+2] cascade annulation with diaryliodonium salts, allow for the regioselective synthesis of multisubstituted quinolines from readily available starting materials. thieme-connect.com

C-H Bond Activation: Transition metal-catalyzed C-H activation strategies enable the direct functionalization of the quinoline core, providing access to a wide range of derivatives. mdpi.com

Multi-component Reactions: Reactions that combine three or more starting materials in a single step, like the cascade annulation of aryl diazonium salts, nitriles, and alkynes, offer a rapid and efficient route to complex quinolines. acs.orgorganic-chemistry.org

These novel transformations open up new avenues for creating quinoline scaffolds with tailored electronic and steric properties, which is crucial for their application in materials science and medicinal chemistry.

Rational Design and Synthesis of Multi-Functional Quinoline Scaffolds for Diverse Chemical Applications

The ability to rationally design and synthesize quinoline scaffolds with specific functionalities is a key driver of innovation in this field. By strategically placing different chemical groups on the quinoline core, researchers can fine-tune the molecule's properties for a variety of applications. nih.govnih.gov

For example, a modular quinoline-based fluorescent probe has been developed with three distinct domains that can be independently engineered to control the molecule's polarization, photophysical properties, and structural diversity. nih.govnih.govacs.org This rational design approach, facilitated by techniques like regioselective palladium-catalyzed cross-coupling, allows for the combinatorial development of a wide array of functional molecules. nih.govacs.org

The ultimate goal is to create multi-functional quinoline scaffolds that can perform several tasks simultaneously, such as acting as both a sensor and a therapeutic agent. researchgate.net Structure-activity relationship (SAR) studies are essential in this endeavor, as they help to identify the structural modifications that lead to enhanced performance and specificity. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-2-hydroxy-8-isopropylquinoline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic addition and cyclocondensation reactions, similar to fluoroquinoline derivatives. For instance, α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine as a base enable regioselective fluorination and hydroxylation at positions 3 and 2, respectively. Temperature control (60–80°C) and inert atmospheres (N₂) are critical to prevent side reactions .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify using column chromatography. Yield optimization requires balancing stoichiometry (e.g., 1:1.2 molar ratio of precursor to fluorinating agent) and solvent polarity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ³J coupling for 3-fluoro substituent) and hydroxyl proton exchange (D₂O shake). Isopropyl groups show characteristic splitting (e.g., septet for –CH(CH₃)₂) .

- IR : Hydroxyl stretching (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) confirm functional groups.

- HRMS : Exact mass (<±2 ppm error) differentiates isomers with identical empirical formulas .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for solubility and stability under varying pH (2–10) and temperature (4–40°C). Use UV-Vis spectroscopy (λmax ~270–320 nm) to monitor degradation kinetics. For aqueous solubility, employ co-solvents (e.g., PEG-400) and measure partition coefficients (log P) via shake-flask method .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence regioselectivity in quinoline functionalization reactions?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect activates the adjacent C-4 position for electrophilic substitution. Computational studies (DFT) reveal lowered LUMO energy at C-4, favoring reactions like nitration or bromination. Compare with non-fluorinated analogs to validate electronic effects .

- Experimental Design : Perform competitive reactions with/without fluorine and analyze product ratios via HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies resolve contradictory bioactivity data for this compound in antimicrobial assays?

- Troubleshooting :

- Assay Variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) across labs.

- Compound Stability : Pre-test solubility in assay media (e.g., Mueller-Hinton broth) using LC-MS to detect degradation products .

- Control Compounds : Include ciprofloxacin (fluoroquinolone control) to calibrate MIC values .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to DNA gyrase (PDB: 1KZN). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Compare with non-fluorinated analogs to quantify fluorine’s role .

Q. What are the key degradation pathways of this compound under UV exposure?

- Analytical Approach :

- LC-MS/MS : Identify photodegradants (e.g., defluorination products or hydroxylated derivatives) using a Q-TOF mass spectrometer.

- Kinetic Analysis : Calculate rate constants (k) under UVA/UVB light (λ=310–365 nm) and propose degradation mechanisms via radical trapping (e.g., TEMPO) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.